molecular formula C21H24BrFN2O3S B4777477 N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

Cat. No. B4777477
M. Wt: 483.4 g/mol
InChI Key: ZJFABSUYTUWKRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the direct synthesis of N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide is not detailed in the provided literature, related synthesis techniques for similar compounds involve multi-step organic reactions, typically starting from bromo-fluorophenyl and cyclohexylamine precursors. These processes often include amide bond formation, sulfonylation, and aromatic substitution reactions (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, revealing details about their crystalline structure, bond lengths, and angles. Such analyses help in understanding the spatial arrangement and electron distribution within the molecule, which are crucial for predicting reactivity and interaction with biological targets (Durgun et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide involves its participation in nucleophilic substitution reactions due to the presence of the bromo group, and the potential for hydrogen bonding given its amide and sulfonyl functional groups. These properties could be exploited in further chemical modifications or in the formation of complexes with metals or other organic molecules (Chohan & Shad, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined through empirical studies. For compounds with similar structures, these properties are influenced by the presence of halogens and the sulfonyl group, affecting their solubility in organic solvents and water. The crystalline structure, important for understanding the compound's stability and reactivity, is typically monoclinic or orthorhombic (Manolov et al., 2022).

Chemical Properties Analysis

The compound's chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are pivotal in its applications. The amide and sulfonyl functional groups present in N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide play a significant role in its chemical behavior, particularly in its interactions with biological molecules, catalysis, and its potential use in organic synthesis as an intermediate or a reagent (Ghorab et al., 2017).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrFN2O3S/c22-16-9-12-20(19(23)14-16)24-21(26)13-8-15-6-10-18(11-7-15)29(27,28)25-17-4-2-1-3-5-17/h6-7,9-12,14,17,25H,1-5,8,13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFABSUYTUWKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
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N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 3
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N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 4
N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 5
N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

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